molecular formula C6H10I2O2 B6199126 rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans CAS No. 7147-10-6

rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans

Katalognummer: B6199126
CAS-Nummer: 7147-10-6
Molekulargewicht: 367.95 g/mol
InChI-Schlüssel: VPRQQKITYSDVEH-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans is a chiral compound with two iodomethyl groups attached to a 1,4-dioxane ring

Vorbereitungsmethoden

The synthesis of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method is the iodination of a dioxane derivative using iodine and a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced derivatives.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans involves its interaction with molecular targets through its iodomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans can be compared with other similar compounds, such as:

    Rac-(2R,3R)-2,3-bis(bromomethyl)-1,4-dioxane: Similar structure but with bromine atoms instead of iodine.

    Rac-(2R,3R)-2,3-bis(chloromethyl)-1,4-dioxane: Similar structure but with chlorine atoms instead of iodine.

    Rac-(2R,3R)-2,3-bis(methyl)-1,4-dioxane: Similar structure but with methyl groups instead of halogens.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "1,4-dioxane", "Iodomethane", "Sodium hydride", "Bromine", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol" ], "Reaction": [ "1. The first step involves the conversion of 1,4-dioxane to 2,3-dihydroxy-1,4-dioxane using sodium borohydride and acetic acid.", "2. The resulting diol is then treated with iodomethane and sodium hydride to form the corresponding methyl ether.", "3. The methyl ether is then reacted with bromine to form the corresponding bromomethyl ether.", "4. The bromomethyl ether is then treated with sodium bicarbonate and methanol to form the corresponding methoxy compound.", "5. The final step involves the conversion of the methoxy compound to the target compound, rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans, using hydrochloric acid and diethyl ether." ] }

CAS-Nummer

7147-10-6

Molekularformel

C6H10I2O2

Molekulargewicht

367.95 g/mol

IUPAC-Name

(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane

InChI

InChI=1S/C6H10I2O2/c7-3-5-6(4-8)10-2-1-9-5/h5-6H,1-4H2/t5-,6-/m0/s1

InChI-Schlüssel

VPRQQKITYSDVEH-WDSKDSINSA-N

Isomerische SMILES

C1CO[C@H]([C@@H](O1)CI)CI

Kanonische SMILES

C1COC(C(O1)CI)CI

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.